11-cis Retinoic Acid Methyl Ester

Description

BenchChem offers high-quality 11-cis Retinoic Acid Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-cis Retinoic Acid Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

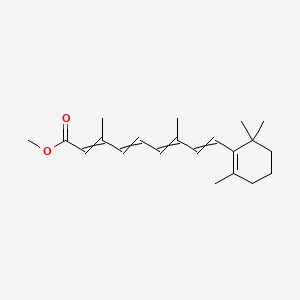

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQLAJQLXPNMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Methyl 11-cis-retinoate (CAS 25428-67-5)

Handling, Stability, and Safety Profile for Research Applications

Document Control:

-

Version: 1.0

Part 1: Executive Summary & Chemical Identity

Methyl 11-cis-retinoate is a high-value, specific retinoid isomer used primarily in vision research to study the visual cycle, specifically the regeneration of rhodopsin and the kinetics of retinoid isomerases. Unlike the thermodynamic sink (all-trans-retinoic acid), the 11-cis configuration is sterically strained and highly energetic, making it the "trigger" molecule in phototransduction pathways.

This guide deviates from standard SDS formats to address the specific stability challenges researchers face: preventing the spontaneous isomerization to the all-trans form and mitigating the teratogenic risks associated with lipophilic retinoids.

Chemical Identification

| Parameter | Data |

| Chemical Name | Methyl 11-cis-retinoate |

| CAS Number | 25428-67-5 |

| Molecular Formula | C₂₁H₃₀O₂ |

| Molecular Weight | 314.46 g/mol |

| Structural Feature | cis geometry at C11-C12 double bond (Steric hindrance between C10-H and C13-methyl) |

| Physical State | Viscous yellow oil or low-melting solid (Temperature dependent) |

| Solubility | Soluble in DMSO, Ethanol, Chloroform; Practically insoluble in water |

Part 2: Hazard Identification (Toxicology & Safety)[1][2][3]

Core Directive: Treat this compound with the same high-level precautions as Isotretinoin (13-cis-retinoic acid) and Tretinoin (all-trans-retinoic acid). While specific LD50 data for the methyl ester is limited, the biological activity of retinoids is conserved across the class.

2.1 Critical Hazards

-

Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.[1] Retinoids are potent teratogens.[2][3][4] They alter HOX gene expression during embryogenesis, leading to craniofacial, cardiac, and thymic malformations.

-

Skin/Eye Irritation (Category 2): Lipophilic esters penetrate the stratum corneum efficiently, causing dermatitis, erythema, and desquamation upon contact.

2.2 Exposure Controls

-

Engineering: All handling must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood to prevent inhalation of aerosols during solubilization.

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, and UV-filtered safety glasses.

Part 3: Physicochemical Stability (The "Technical" Core)

The utility of CAS 25428-67-5 relies entirely on maintaining the 11-cis geometry. Two primary forces drive its degradation: Photo-isomerization and Oxidative Cleavage .

3.1 The Degradation Pathway

The 11-cis bond is thermodynamically less stable than the all-trans bond due to steric clash. Photon absorption lowers the activation energy barrier, allowing the molecule to relax into the lower-energy all-trans state, rendering it useless for specific 11-cis receptor assays.

Part 4: Operational Protocols

Protocol A: Safe Handling & Reconstitution (The "Dark Room" Standard)

Objective: Prepare a stable stock solution without inducing isomerization.

-

Environment Setup:

-

Darken the laboratory. Use dim red safety lights (wavelength > 600 nm). Retinoids absorb strongly in the UV-Blue spectrum (300–450 nm).

-

Chill a heating block or tube rack to 4°C.

-

-

Solvent Preparation:

-

Use anhydrous DMSO or Ethanol.

-

Degassing: Sparge the solvent with inert gas (Argon or Nitrogen) for 15 minutes prior to use to remove dissolved oxygen.

-

-

Reconstitution:

-

Allow the vial to equilibrate to room temperature before opening (prevents water condensation).

-

Add the degassed solvent to the vial.

-

Vortex gently in short bursts (avoid heat generation).

-

Aliquot immediately into amber glass vials. Plastic tubes (Eppendorf) can leach plasticizers and absorb lipophilic retinoids over time.

-

-

Storage:

-

Overlay aliquots with Argon gas before capping.

-

Store at -80°C . Stable for 6–12 months if protected from light and oxygen.

-

Protocol B: Waste Disposal

-

Segregation: Do not mix with general organic waste. Retinoids are "P-listed" equivalent hazards in many protocols due to teratogenicity.

-

Deactivation: Treat spills or waste solutions with 10% bleach (sodium hypochlorite) or expose to high-intensity UV light for 24 hours to induce photodegradation before chemical disposal, subject to local EHS regulations.

Part 5: Workflow Visualization

This diagram outlines the "Self-Validating System" for handling. If any step (Temperature, Light, Atmosphere) is breached, the reagent integrity is compromised.

Part 6: References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5282379, 11-cis-Retinoic acid. (Data extrapolated for Methyl Ester). Retrieved from [Link]

-

Barua, A. B., & Furr, H. C. (1998). Properties of Retinoids: Structure, Handling, and Preparation.[2] Molecular Biotechnology. (Source for handling protocols). Retrieved from [Link]

-

University of Kentucky. Retinoic Acid (Vitamin A) Embryo Treatment Protocol. (Source for DMSO/Safety precautions). Retrieved from [Link]

-

National Institutes of Health (NIH). Retinoids and Teratogenicity. (Source for reproductive toxicity data).[1][4] Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Resolution HPLC Separation of 11-cis Retinoic Acid Methyl Ester (11-cis RAME) Isomers

Executive Summary

The separation of 11-cis Retinoic Acid Methyl Ester (11-cis RAME) from its geometric isomers (all-trans, 13-cis, and 9-cis) represents a significant chromatographic challenge due to the thermodynamic instability of the 11-cis bond and the structural similarity between the cis-isomers. While 13-cis and all-trans isomers are thermodynamically more stable, the 11-cis isomer is sterically hindered and highly susceptible to photo-isomerization and thermal degradation.

This guide provides two validated protocols:

-

Method A (Normal Phase - Silica): The preferred method for methyl esters, utilizing the specific interaction of the bent cis-structures with surface silanols to achieve baseline resolution.

-

Method B (Reversed Phase - C30): A high-resolution alternative utilizing a polymeric C30 stationary phase for superior shape selectivity when Normal Phase is not viable.

Chemical Context & Stability[1][2][3][4]

The "visual cycle" retinoids are defined by their polyene chain. The 11-cis configuration is energetically unfavorable due to the steric clash between the C10 hydrogen and the C13 methyl group. This creates a "torsional strain" that acts as a thermodynamic spring, driving the molecule toward the all-trans or 13-cis configuration upon exposure to light (photo-isomerization) or heat (thermal isomerization).

Isomerization Pathways

The following diagram illustrates the critical need for strict environmental controls during analysis.

Figure 1: Isomerization pathways of 11-cis RAME. The 11-cis form is a high-energy state that readily relaxes to all-trans or 13-cis forms under environmental stress.

Sample Preparation Protocol (Critical)

Objective: Extract and prepare 11-cis RAME without inducing artificial isomerization. Environment: All steps must be performed under Amber/Red LED light (wavelength > 600 nm) .

Reagents

-

Solvent: HPLC-grade n-Hexane (dried over molecular sieves).

-

Antioxidant: BHT (Butylated hydroxytoluene), 0.05% w/v.

-

Inert Gas: Argon (preferred over Nitrogen due to higher density).

Workflow

-

Stock Solution: Dissolve 1 mg of 11-cis RAME standard in 10 mL of n-Hexane containing 0.05% BHT.

-

Why BHT? Retinoids are prone to oxidation at the polyene chain. BHT acts as a radical scavenger.

-

-

Purging: Immediately purge the headspace with Argon for 30 seconds and cap tightly.

-

Temperature Control: Store at -80°C. For active analysis, keep samples on ice (4°C).

-

Vial Choice: Use amber silanized glass vials to prevent surface adsorption and light exposure.

Method A: Normal Phase HPLC (Primary Protocol)

Rationale: Methyl esters are highly lipophilic. Normal Phase (NP) chromatography using unmodified Silica is the historical and robust standard for separating retinoid esters. The separation mechanism relies on the adsorption of the polar ester headgroup and the interaction of the polyene chain geometry with the silica surface.

-

Elution Logic: On Silica, the elution order is generally determined by the steric access of the polar functional group to the silanols.

-

Order: 11-cis (elutes first/early) < 13-cis < 9-cis < All-trans.

-

Note: 11-cis is the least polar/most shielded, often eluting very rapidly.

-

Chromatographic Conditions

| Parameter | Specification | Notes |

| Column | Suprasil Silica (5 µm, 4.6 x 250 mm) | High surface area silica is required. |

| Mobile Phase | n-Hexane / Ethyl Acetate (98:2 v/v) | Isocratic. Strict control of water content is required. |

| Flow Rate | 1.0 - 1.5 mL/min | Adjust to maintain backpressure < 1500 psi. |

| Temperature | 20°C (Controlled) | Do not exceed 25°C to prevent thermal isomerization. |

| Detection | UV-Vis at 340 nm | 340 nm is the isosbestic point for many isomers; 325 nm maximizes all-trans. |

| Injection Vol | 10 - 20 µL | Dissolved in Mobile Phase. |

Protocol Steps

-

Equilibration: Flush column with 20 column volumes of Mobile Phase.

-

Tip: Normal phase columns are sensitive to water. Ensure solvents are "dry."

-

-

Blank Run: Inject n-Hexane to ensure baseline stability.

-

Standard Injection: Inject the isomer mixture.

-

Expected Retention:

-

11-cis RAME: ~6-8 min

-

13-cis RAME: ~9-11 min

-

All-trans RAME: ~14-16 min

-

-

-

Resolution Check: Calculate Resolution (

) between 11-cis and 13-cis. Target

Method B: C30 Reversed Phase (High-Resolution Alternative)

Rationale: If Normal Phase is unsuitable (e.g., sample matrix incompatibility), standard C18 columns often fail to resolve 11-cis from 13-cis. C30 (Triacontyl) columns are polymeric and designed specifically for carotenoid/retinoid shape selectivity.

-

Mechanism: The long C30 chains "wrap" around the polyene chain. The "bent" 11-cis isomer disrupts this packing more than the linear all-trans, leading to distinct retention shifts.

Chromatographic Conditions

| Parameter | Specification | Notes |

| Column | YMC Carotenoid C30 (3 or 5 µm, 4.6 x 250 mm) | The gold standard for geometric isomer resolution. |

| Mobile Phase A | Methanol / Water (90:10) + 10mM Ammonium Acetate | Buffer stabilizes ionization if using MS; water modifies polarity. |

| Mobile Phase B | MTBE (Methyl tert-butyl ether) / Methanol (90:10) | MTBE is a strong solvent for lipophilic esters. |

| Gradient | 0-10 min: 100% A; 10-30 min: Linear to 50% B | Gradient required to elute highly retained all-trans. |

| Flow Rate | 1.0 mL/min | |

| Temperature | 20°C | Strictly controlled. |

Protocol Steps

-

System Priming: C30 columns are hydrophobic. Ensure gradual transition from storage solvent to Mobile Phase A.

-

Injection: Inject 10 µL of sample in Methanol/MTBE (50:50).

-

Elution Order on C30:

-

11-cis RAME (Elutes Early)

-

9-cis RAME

-

13-cis RAME[2]

-

All-trans RAME (Most Retained)

-

Analytical Decision Tree

Use this workflow to determine the appropriate method for your specific sample matrix.

Figure 2: Method selection guide based on sample origin.

Identification & Troubleshooting

Peak Identification via UV Ratio

Because standards for 11-cis RAME degrade quickly, use the "Cis-Peak" spectral feature for confirmation.

-

All-trans: Max Absorbance (

) ~325 nm.[3] Very low absorbance at 254 nm. -

Cis-Isomers: Exhibit a secondary "cis-peak" in the UV spectrum around 250-260 nm .

-

Calculation: Calculate the ratio of Abs(254nm) / Abs(325nm).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Broad Peaks | Column overload or degradation | Dilute sample; check BHT levels. |

| Peak Splitting | Thermal isomerization on-column | Lower column oven to 15-20°C. |

| Shoulder on 11-cis | Co-elution with 13-cis | Switch to C30 column or reduce Mobile Phase modifier strength (e.g., 99:1 Hexane/EtOAc). |

| Loss of Signal | Sample oxidation | Purge all buffers with Argon; prepare fresh standards daily. |

References

-

Phenomenex. (2025).[5][6] Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Reverse-Phase HPLC Analysis of Retinol and Retinyl Esters. PMC. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (2000). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Retrieved from [Link]

-

Slovak Academy of Sciences. (2002). Selected Retinoids: Determination by Isocratic Normal-Phase HPLC. Retrieved from [Link]

Sources

Application Notes and Protocols: High-Fidelity Reduction of 11-cis Retinoic Acid Methyl Ester to 11-cis Retinol

Introduction: The Critical Role of 11-cis Retinol in Vision Science

11-cis retinol is a pivotal molecule in the biochemistry of vision. It serves as the immediate precursor to 11-cis retinal, the chromophore of rhodopsin and cone opsins, which initiates the visual phototransduction cascade upon photoisomerization to the all-trans form.[1][2][3] The precise and efficient synthesis of 11-cis retinol and its analogues is therefore of paramount importance for research into retinal diseases, the development of novel therapeutics, and fundamental studies of the visual cycle.[1][4] However, the inherent instability of the 11-cis double bond, which is prone to isomerization under various conditions, presents a significant synthetic challenge.[1] This document provides a detailed protocol for the high-fidelity reduction of 11-cis retinoic acid methyl ester to 11-cis retinol, with a focus on preserving the critical cis-geometry.

The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. For this specific application, the choice of reducing agent is critical. While powerful reagents like lithium aluminum hydride (LiAlH4) can readily effect this reduction, they often lack the selectivity required for sensitive substrates.[5] Diisobutylaluminum hydride (DIBAL-H) emerges as a superior choice due to its ability to perform reductions under mild, low-temperature conditions, which minimizes the risk of unwanted side reactions and isomerization.[6][7]

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of retinoids. It provides not only a step-by-step protocol but also the underlying rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 11-cis Retinoic Acid Methyl Ester | ≥95% Purity | (In-house synthesis or commercial) | Starting material. Purity should be confirmed by HPLC prior to use. |

| Diisobutylaluminum Hydride (DIBAL-H) | 1.0 M solution in Toluene | Major chemical supplier | Highly reactive and pyrophoric. Handle under inert atmosphere. |

| Toluene | Anhydrous, ≥99.8% | Major chemical supplier | Store over molecular sieves. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major chemical supplier | Store over molecular sieves. |

| Methanol (MeOH) | Anhydrous | Major chemical supplier | Used for quenching. |

| Saturated aq. Rochelle's Salt (Potassium Sodium Tartrate) | Reagent Grade | Major chemical supplier | For work-up. |

| Saturated aq. Sodium Chloride (Brine) | Reagent Grade | Major chemical supplier | For work-up. |

| Anhydrous Sodium Sulfate (Na2SO4) | Reagent Grade | Major chemical supplier | For drying organic layers. |

| Silica Gel | 230-400 mesh | Major chemical supplier | For column chromatography. |

| HPLC Grade Hexane | ≥99.9% | Major chemical supplier | For chromatography. |

| HPLC Grade Ethyl Acetate | ≥99.9% | Major chemical supplier | For chromatography. |

| Argon or Nitrogen Gas | High Purity | Gas supplier | For maintaining an inert atmosphere. |

| Round-bottom flasks, magnetic stir bars, syringes, needles | - | Laboratory supplier | All glassware must be oven-dried before use. |

| Low-temperature thermometer | - | Laboratory supplier | Capable of measuring down to -78 °C. |

| Dry ice/acetone bath | - | - | For maintaining low temperature. |

Experimental Workflow and Protocol

The overall workflow involves the setup of an inert atmosphere reaction, low-temperature reduction, controlled quenching, and subsequent purification and analysis.

Visualizing the Workflow

Sources

- 1. columbia.edu [columbia.edu]

- 2. journals.biologists.com [journals.biologists.com]

- 3. NP-MRD: Showing NP-Card for 11-cis-Retinaldehyde (NP0001147) [np-mrd.org]

- 4. Synthesis of 11-cis-retinol and Its Incorporation into FeO Nano Particles | Undergraduate Research Journal [epubs.utah.edu]

- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 6. The Role of Dibal in Ester Chemistry: Transformations and Reactions - Oreate AI Blog [oreateai.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Preparation of 11-cis-Retinoids in Rhodopsin Regeneration Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the preparation and use of 11-cis-retinoids in rhodopsin regeneration assays. The content herein is structured to offer not only procedural steps but also the underlying scientific rationale to ensure experimental success and data integrity.

Introduction: The Central Role of 11-cis-Retinal in Vision

The vertebrate visual cycle is a remarkable enzymatic pathway responsible for the continuous renewal of the visual chromophore, 11-cis-retinaldehyde (11-cis-retinal)[1][2]. This vitamin A derivative is the light-sensitive component of visual pigments in both rod and cone photoreceptor cells[2][3]. In its ground state, 11-cis-retinal is covalently bound to a protein moiety called opsin, forming the visual pigment rhodopsin[3][4]. The absorption of a photon triggers the isomerization of 11-cis-retinal to all-trans-retinal, a conformational change that initiates the phototransduction cascade, leading to a neural signal[1][2][4].

Following photoisomerization, the all-trans-retinal is released from the opsin, leaving it unable to detect further light. For vision to be sustained, the all-trans-retinal must be converted back to 11-cis-retinal and recombined with opsin to regenerate rhodopsin[1][5]. This regeneration process is a critical area of study for understanding visual function and for the development of therapies for retinal diseases. Rhodopsin regeneration assays are therefore essential tools for screening potential therapeutic agents that may modulate the visual cycle.

The Visual Cycle: An Enzymatic Cascade for Chromophore Regeneration

The regeneration of 11-cis-retinal is a multi-step enzymatic process that primarily occurs in the retinal pigment epithelium (RPE)[1][5][6]. The key steps are outlined below:

Figure 2. Experimental workflow for the rhodopsin regeneration assay.

Procedure:

-

Reaction Setup: In a spectrophotometer cuvette, combine the prepared opsin suspension with a molar excess of 11-cis-retinal solution. The final concentration of opsin should be in the low micromolar range.

-

Incubation: Incubate the mixture at 37°C in the dark. [7][8]The time course of regeneration can be followed by taking spectral measurements at different time points. Regeneration is typically complete within 2 hours. [7]3. Spectrophotometric Analysis:

-

Record the absorbance spectrum from 300 to 600 nm.

-

The formation of rhodopsin is indicated by the appearance of a characteristic absorbance peak at approximately 500 nm. [7] * The amount of regenerated rhodopsin can be quantified using the difference in absorbance at 500 nm before and after bleaching the regenerated sample, using a molar extinction coefficient of 40,000 M⁻¹cm⁻¹. [7] Table 2: Troubleshooting the Rhodopsin Regeneration Assay

-

| Issue | Possible Cause | Suggested Solution |

| Low Regeneration Efficiency | Degraded 11-cis-retinal | Use a fresh aliquot of 11-cis-retinal and handle it under dim red light and an inert atmosphere. |

| Inactive Opsin | Ensure proper preparation and storage of opsin. Avoid harsh conditions that could denature the protein. | |

| High Background Absorbance | Light scattering from membrane suspension | Use a spectrophotometer with a scattering correction feature or a specialized cuvette for turbid samples. [9] |

| Inconsistent Results | Pipetting errors with viscous solutions | Use positive displacement pipettes for accurate handling of membrane suspensions and retinoid solutions. |

Conclusion

The successful preparation of 11-cis-retinoids and the execution of rhodopsin regeneration assays are fundamental to vision research and the development of novel therapeutics for retinal diseases. By adhering to the detailed protocols and understanding the scientific principles outlined in this guide, researchers can obtain reliable and reproducible data. The careful handling of these light-sensitive compounds and the precise execution of the regeneration assay are paramount for advancing our understanding of the visual cycle and its role in health and disease.

References

-

Palczewski, K., et al. (2001). Biochemical and Physiological Properties of Rhodopsin Regenerated with 11-cis-6-Ring- and 7-Ring-retinals. The Journal of Biological Chemistry, 276(24), 21098-104. [Link]

-

Ma, J., et al. (2009). Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. The Journal of Biological Chemistry, 284(4), 2138-2146. [Link]

-

Kiser, P. D., et al. (2018). Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. Journal of Biological Chemistry, 293(43), 16644-16655. [Link]

-

Lamb, T. D. (2006). Phototransduction, Dark Adaptation, and Rhodopsin Regeneration The Proctor Lecture. Investigative Ophthalmology & Visual Science, 47(12), 5138-5152. [Link]

-

Zhou, B., & Nakanishi, K. (2003). Efficient Synthesis of 11-cis-Retinoids. Angewandte Chemie International Edition, 42(1), 125-127. [Link]

-

Maeda, A., et al. (2021). Relative Contributions of All-Trans and 11-Cis Retinal to Formation of Lipofuscin and A2E Accumulating in Mouse Retinal Pigment Epithelium. Investigative Ophthalmology & Visual Science, 62(2), 2. [Link]

-

Rando, R. R. (2000). Biochemistry of Visual Pigment Regeneration The Friedenwald Lecture. Investigative Ophthalmology & Visual Science, 41(2), 257-267. [Link]

-

Kaylor, J. J., et al. (2017). Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT). Proceedings of the National Academy of Sciences, 114(51), E10872-E10881. [Link]

-

Kono, M., et al. (2008). 11-cis- and All-trans-Retinols Can Activate Rod Opsin: Rational Design of the Visual Cycle. Biochemistry, 47(28), 7547-7553. [Link]

-

Kiser, P. D., & Palczewski, K. (2010). Retinoids in the visual cycle: role of the retinal G protein-coupled receptor. Journal of Lipid Research, 51(8), 2099-2109. [Link]

-

Boesze-Battaglia, K., et al. (1999). Differential Rhodopsin Regeneration in Photoreceptor Membranes is Correlated with Variations in Membrane Properties. Journal of Biological Chemistry, 274(49), 35035-35044. [Link]

-

van Kuijk, F. J. G. M., et al. (1988). Spectrophotometric Quantitation of Rhodopsin in the Human Retina. Investigative Ophthalmology & Visual Science, 29(9), 1331-1336. [Link]

-

Ala-Laurila, P., et al. (2015). Novel approach to demonstrating rhodopsin regeneration in living cellular suspensions and detached intact retina by mitigating light scatter. Investigative Ophthalmology & Visual Science, 56(7), 4323. [Link]

-

Srivastava, R., et al. (1996). Formation and storage of 11-cis retinol in the eyes of lobster (Homarus) and crayfish (Procambarus). Visual Neuroscience, 13(2), 215-222. [Link]

-

Crouch, R. K. (2009). The Visual Cycle: Generation of 11-cis Retinal for Photoreceptors. Comprehensive Series in Photochemical & Photobiological Sciences. [Link]

-

Kiser, P. D., et al. (2018). Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. Journal of Biological Chemistry, 293(43), 16644-16655. [Link]

-

Lee, J. Y., et al. (2020). Rhodopsin: A Potential Biomarker for Neurodegenerative Diseases. Frontiers in Neuroscience, 14, 289. [Link]

-

Tsuneishi, T., et al. (2021). Exploring the Retinal Binding Cavity of Archaerhodopsin-3 by Replacing the Retinal Chromophore With a Dimethyl Phenylated Derivative. Frontiers in Molecular Biosciences, 8, 794948. [Link]

-

Golczak, M., et al. (2005). Positively charged retinoids are potent and selective inhibitors of the trans-cis isomerization in the retinoid (visual) cycle. Proceedings of the National Academy of Sciences, 102(23), 8162-8167. [Link]

-

Wang, J. S., & Kefalov, V. J. (2015). The retina visual cycle is driven by cis retinol oxidation in the outer segments of cones. The Journal of Physiology, 593(1), 101-115. [Link]

-

Woodruff, M. L., et al. (2007). Rhodopsin in the rod surface membrane regenerates more rapidly than bulk rhodopsin in the disc membranes in vivo. The Journal of Physiology, 582(Pt 3), 1037-1049. [Link]

-

Wang, J. S., & Kefalov, V. J. (2024). The Retina-Based Visual Cycle. Annual Review of Vision Science, 10, 293-313. [Link]

-

Axios Research. (n.d.). 11-cis Retinal (>75%). [Link]

Sources

- 1. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. oculogenetica.com [oculogenetica.com]

- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Differential Rhodopsin Regeneration in Photoreceptor Membranes is Correlated with Variations in Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

Troubleshooting & Optimization

Technical Support Center: Stabilizing 11-cis Retinoic Acid Methyl Ester

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 11-cis retinoic acid methyl ester. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of its photo-isomerization. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: The Challenge of 11-cis Retinoid Instability

The 11-cis configuration of retinoids is crucial for many biological functions, but it is also inherently unstable.[1] These molecules are highly susceptible to isomerization, a process where the spatial arrangement of atoms changes, when exposed to light, heat, or acidic conditions.[1][2][3] This can lead to the formation of various isomers, most commonly the more stable all-trans and 13-cis forms, which may not possess the desired biological activity.[4][5] Understanding and mitigating this isomerization is paramount for accurate and reproducible research.

This guide will walk you through the common challenges and solutions for maintaining the isomeric purity of 11-cis retinoic acid methyl ester in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My recent batch of 11-cis retinoic acid methyl ester shows a high percentage of the all-trans isomer upon analysis. What could be the cause?

A1: The most likely culprit is unintentional exposure to light. The 11-cis double bond is photolabile and can readily isomerize to the all-trans configuration upon absorption of light energy, particularly in the UV spectrum.[4][6] Even brief exposure to ambient laboratory lighting can be sufficient to induce significant isomerization. Another contributing factor could be thermal stress during storage or handling.[2]

Q2: What is the ideal storage condition for 11-cis retinoic acid methyl ester?

A2: To minimize both photo- and thermal isomerization, 11-cis retinoic acid methyl ester should be stored as a solid in a light-proof container under an inert atmosphere (argon or nitrogen) at -80°C.[2][3] For solutions, prepare them fresh whenever possible. If short-term storage of a solution is necessary, use an amber vial, purge with inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles.[3]

Q3: Which solvents are recommended for dissolving 11-cis retinoic acid methyl ester?

A3: High-purity, degassed solvents are crucial. Methanol and hexane are commonly used for retinoid analysis and are suitable for 11-cis retinoic acid methyl ester.[4][7] Ensure your solvents are free of peroxides and dissolved oxygen, as these can promote degradation.[3] It is good practice to use freshly opened bottles of high-grade solvents or to purify and degas them before use.

Q4: Can I use antioxidants to improve the stability of my 11-cis retinoic acid methyl ester solution?

A4: Yes, the addition of an antioxidant can be beneficial. Butylated hydroxytoluene (BHT) is commonly used at a concentration of 0.5 mg/mL to prevent oxidative degradation.[2] Ascorbic acid (Vitamin C) has also been shown to reduce the formation of all-trans-retinol from 11-cis-retinol, indicating its potential protective effects for other retinoids as well.[4]

Q5: How can I monitor the isomeric purity of my sample during an experiment?

A5: High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying retinoid isomers.[4][8] A normal-phase column with a mobile phase of ethyl acetate in hexane is often effective.[4] The different isomers will have distinct retention times, allowing for their identification and quantification. LC-MS/MS can also be employed for more sensitive detection and quantification.[7][9]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High levels of all-trans isomer in a freshly prepared solution. | 1. Exposure to light during weighing or dissolution. 2. Contaminated solvent (peroxides, dissolved oxygen). 3. Use of a standard, clear glass vial. | 1. Perform all manipulations under dim red light.[4][6] 2. Use high-purity, degassed solvents. Consider adding an antioxidant like BHT.[2] 3. Always use amber glass vials or wrap clear vials in aluminum foil.[3] |

| Isomerization occurs during a lengthy experiment. | 1. Prolonged exposure to ambient light. 2. Increase in sample temperature. | 1. Protect the experimental setup from light by covering it with a dark cloth or aluminum foil. 2. If possible, conduct the experiment in a temperature-controlled environment or on ice.[3] |

| Inconsistent results between experimental replicates. | 1. Variable light exposure between replicates. 2. Inconsistent handling procedures. | 1. Standardize the lighting conditions for all replicates. 2. Develop and strictly follow a standard operating procedure (SOP) for handling the compound. |

| Degradation of the compound (loss of total retinoid concentration). | 1. Oxidation due to exposure to air. 2. Presence of strong acids or bases. | 1. Work under an inert atmosphere (argon or nitrogen) whenever possible. Purge solutions with inert gas.[2] 2. Ensure all glassware is clean and free of acidic or basic residues. Retinoids are labile to strong acids.[3] |

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of 11-cis Retinoic Acid Methyl Ester

-

Preparation: Work in a dark room or under dim red light conditions.[4][6]

-

Weighing: Tare an amber glass vial on an analytical balance. Quickly weigh the desired amount of solid 11-cis retinoic acid methyl ester and record the weight.

-

Solvent Addition: Add the required volume of high-purity, degassed solvent (e.g., methanol or hexane) containing 0.5 mg/mL BHT to the vial.[2]

-

Dissolution: Cap the vial tightly and vortex briefly until the solid is completely dissolved.

-

Inert Atmosphere: Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to remove any dissolved oxygen.

-

Storage: If not for immediate use, store the solution at -80°C.

Protocol 2: Analysis of Isomeric Purity by HPLC

-

Sample Preparation: Dilute your sample to the appropriate concentration for HPLC analysis using the mobile phase as the diluent. Perform dilutions under dim red light.

-

HPLC System:

-

Injection: Inject the sample onto the column.

-

Analysis: Identify and quantify the peaks corresponding to 11-cis, 13-cis, and all-trans retinoic acid methyl ester based on their retention times, which can be determined using pure standards of each isomer.

Visualizing the Isomerization Process

Caption: Factors inducing the isomerization of 11-cis retinoic acid methyl ester.

Recommended Experimental Workflow

Caption: A workflow designed to minimize the isomerization of 11-cis retinoic acid methyl ester.

References

-

Palczewski, K., et al. (2001). Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. Journal of Biological Chemistry. Available at: [Link]

-

Nakanishi, K., et al. (2001). Efficient Synthesis of 11-cis-Retinoids. Angewandte Chemie International Edition. Available at: [Link]

-

Högberg, J. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. KTH Diva. Available at: [Link]

-

McBee, J. K., et al. (2001). Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. ResearchGate. Available at: [Link]

-

Kaylor, J. J., et al. (2013). Identification and Study of Two New 11-cis-Retinyl Ester Synthases in the Retina. Investigative Ophthalmology & Visual Science. Available at: [Link]

-

Barua, A. B., & Furr, H. C. (1998). Properties of Retinoids: Structure, Handling, and Preparation. ResearchGate. Available at: [Link]

-

Kaylor, J. J., et al. (2014). Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT). Proceedings of the National Academy of Sciences. Available at: [Link]

-

Golczak, M., et al. (2005). Positively charged retinoids are potent and selective inhibitors of the trans-cis isomerization in the retinoid (visual) cycle. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Palczewski, K., et al. (2000). Rapid restoration of visual pigment and function with oral retinoid in a mouse model of childhood blindness. Proceedings of the National Academy of Sciences. Available at: [Link]

-

National Institute of Standards and Technology. Retinoic acid, methyl ester. NIST WebBook. Available at: [Link]

-

Kahremany, S., et al. (2021). Theoretical Study of the Photoisomerization Mechanism of All-Trans-Retinyl Acetate. The Journal of Physical Chemistry A. Available at: [Link]

-

SCIEX. (2014). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. SCIEX. Available at: [Link]

- Al-Halimeh, M. H. (2019). Study of Photoisomerization in Cis-Retinal as a Natural Photo switch in Vision Using Density Functional Theory. International Journal of Sciences: Basic and Applied Research (IJSBAR).

-

Driessen, C. A., et al. (2000). Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters. Molecular and Cellular Biology. Available at: [Link]

Sources

- 1. columbia.edu [columbia.edu]

- 2. kth.diva-portal.org [kth.diva-portal.org]

- 3. researchgate.net [researchgate.net]

- 4. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. sciex.com [sciex.com]

minimizing thermal degradation of 11-cis retinoids during extraction

Technical Support Center: Retinoid Extraction & Analysis Subject: Minimizing Thermal & Photo-Degradation of 11-cis Retinoids Ticket ID: RET-ISO-11C-001

Executive Summary: The Thermodynamic Challenge

You are working with a "loaded spring." 11-cis retinal is sterically hindered and thermodynamically unstable compared to its all-trans counterpart. The activation energy (

To preserve the 11-cis configuration, you must implement a Dual-Lock Strategy :

-

Physical Lock: Cryogenic temperatures and specific wavelength filtration.

-

Chemical Lock: Derivatization with hydroxylamine to "freeze" the isomerization equilibrium.

Module 1: Environmental Control (Pre-Extraction)

Before touching a sample, you must validate your environment. 11-cis retinoids are not just light-sensitive; they are photon-counters.

| Parameter | Specification | The "Why" (Mechanism) |

| Lighting | > 650 nm (Deep Red) | Rhodopsin absorption peaks ~500 nm. Standard "amber" safety lights often leak <600 nm photons. Use specific deep-red filters (Kodak Wratten Series 2) or LEDs >660 nm. |

| Temperature | 4°C (Ice Bath) | Thermal isomerization rates double for every ~10°C increase. All homogenization must happen on ice. Rotors must be pre-cooled. |

| Atmosphere | Argon or Nitrogen | Retinoids are polyenes susceptible to oxidation. Sparging solvents with inert gas prevents oxidative cleavage of the conjugated chain. |

Module 2: The "Chemical Blockade" Protocol

The most common error is relying solely on cold temperatures. You must chemically trap the retinal. Free retinal is more unstable than protein-bound retinal. As you denature the protein (opsin) to extract the chromophore, you release the unstable 11-cis retinal.

The Solution: Hydroxylamine (

Step-by-Step Methodology

1. Preparation of Reagents

-

Hydroxylamine Buffer: 100 mM

in 200 mM HEPES (pH 7.0). Note: Neutral pH is critical; acidic conditions accelerate isomerization. -

Extraction Solvent: Methanol (MeOH) and Hexane (HPLC grade).

2. Tissue Homogenization (The Critical Moment)

-

Place tissue (retina/RPE) in a light-proof tube on ice.

-

IMMEDIATELY add 200 µL of Hydroxylamine Buffer.

-

Technical Insight: Adding hydroxylamine before or during homogenization ensures that as soon as retinal is released from the opsin binding pocket, it is trapped as an oxime.

-

Incubate at room temperature for 15 minutes (in total darkness). Yes, RT is permitted here briefly to drive the oxime reaction to completion, but only because the chemical trap is active.

3. Phase Separation (The Folch Modification)

-

Add 400 µL Methanol . Vortex vigorously. (Denatures proteins).

-

Add 400 µL Hexane . Vortex for 1 minute.

-

Centrifuge at 4,000 x g for 5 minutes at 4°C.

-

Result: The retinoid oximes partition into the upper (Hexane) phase.

4. Drying & Reconstitution

-

Transfer the upper hexane layer to a fresh amber vial.

-

Evaporate under a gentle stream of Argon. Do not use heat.

-

Reconstitute in 100 µL of HPLC mobile phase (e.g., Hexane with 0.5% Ethanol).

Module 3: Visualizing the Logic

The following diagram illustrates the critical control points where degradation typically occurs and how the protocol mitigates them.

Caption: The "Race Condition" during extraction. Without Hydroxylamine (Green path), free 11-cis retinal rapidly isomerizes to all-trans (Red path) due to thermodynamic relaxation.

Module 4: Troubleshooting & FAQs

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Double Peaks for 11-cis | Syn/Anti Isomerism | Do not panic. Oxime formation creates two geometric isomers (syn and anti) for every retinoid. You must mathematically sum the areas of both peaks to get the total 11-cis quantification. |

| High All-trans Background | Light Leak | Check your darkroom with a lux meter. Even "safe" lights can bleach pigments if the exposure time is >30 mins. Switch to IR goggles if necessary. |

| Broad/Tailing Peaks | Acidic Solvent | Retinal oximes are pH sensitive. Ensure your HPLC mobile phase is not too acidic. Silica columns require strictly non-polar solvents (Hexane/Ethyl Acetate). |

| Low Recovery | Protein Binding | Retinal likes to stick to denatured protein pellets. Ensure you vortex the Methanol/Hexane mixture vigorously to fully extract the lipid-soluble retinoids. |

Frequently Asked Questions

Q: Can I use Reverse Phase (C18) HPLC? A: You can, but Normal Phase (Silica) is superior for geometric isomers. Silica columns (e.g., Beckman Ultrasphere Si or equivalent) separate 11-cis, 13-cis, and all-trans isomers with higher resolution than C18 columns. If you must use C18, use an Acetonitrile/Water gradient, but expect co-elution issues with syn/anti oximes.

Q: Why do I see 13-cis retinal? I thought 11-cis converts to all-trans? A: 13-cis is often a thermal artifact or a result of "acid catalysis" during extraction. If you see high 13-cis levels, check the pH of your hydroxylamine buffer. It should be pH 7.0. Acidic conditions promote 13-cis formation.

Q: How long can I store the extract? A: Once in Hexane and dried under Argon, samples are stable at -80°C for 1 week. However, once reconstituted in HPLC solvent, analyze within 12 hours. The autosampler must be cooled to 4°C.

References

-

Hubbard, R. (1966).[3] The Stereoisomerization of 11-cis-Retinal.[1][2][3][4][5][6] Journal of Biological Chemistry.

- Foundational text on the thermodynamics of isomeriz

- Saari, J. C., et al. (1982). Reduction of all-trans-retinal to all-trans-retinol in the retinal pigment epithelium. Vision Research. Establishes the use of hydroxylamine for trapping retinoids.

-

Kiser, P. D., Golczak, M., & Palczewski, K. (2014). Chemistry of the Retinoid (Visual) Cycle. Chemical Reviews.

- Comprehensive review of retinoid chemistry and stability.

-

Kane, M. A., & Napoli, J. L. (2010). Quantification of Endogenous Retinoids.[7][8] Methods in Molecular Biology.

- Modern standard protocol for extraction and HPLC analysis.

Sources

- 1. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. columbia.edu [columbia.edu]

- 6. Phase Partition and High-Performance Liquid Chromatography Assays of Retinoid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. columbia.edu [columbia.edu]

- 8. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

removing all-trans isomers from 11-cis retinoic acid methyl ester preparations

Topic: Removal of All-Trans Isomers from 11-cis Retinoic Acid Methyl Ester (11-cis RAME)

Ticket ID: #RET-ISO-11C-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering a thermodynamic bottleneck. The all-trans isomer of retinoic acid methyl ester is the thermodynamically stable "sink," while the 11-cis isomer is a high-energy, sterically hindered state. In the presence of light, heat, or acidic surfaces, the 11-cis form will spontaneously revert to the all-trans form.

Successful purification is not just about chromatography; it is about arresting isomerization during the workflow. This guide prioritizes Normal Phase HPLC (NP-HPLC) on silica, as it offers superior selectivity (

Module 1: The "Zero-Step" (Prevention Protocol)

Before injecting a single sample, you must secure the environment. If these conditions are not met, downstream purification is futile.

Q: Why does my isomer ratio degrade before I even run the column?

A: You are likely triggering photo-isomerization or acid-catalyzed thermal isomerization.

The "Red Light" Mandate

Retinoids absorb strongly in the UV-Blue spectrum (300–400 nm). Absorption of a single photon can trigger the

-

Requirement: All handling must occur under Red Light (>600 nm) . Amber light is often insufficient for 11-cis isomers, which are more labile than 13-cis.

-

Glassware: Use amberized glassware. If unavailable, wrap clear glassware in aluminum foil immediately.

Solvent Hygiene

-

Avoid Chloroform/Dichloromethane: Halogenated solvents often contain trace HCl or free radicals, which catalyze isomerization.

-

Degassing: Oxygen can form radical species that attack the polyene chain. Sparge all solvents with Argon or Helium for 15 minutes prior to use.

Module 2: Chromatographic Separation (The Core Workflow)

Q: Which HPLC method yields the highest purity for 11-cis isomers?

A: Normal Phase (Silica) is the gold standard.

While Reverse Phase (C18) is common for general lipophiles, it relies on hydrophobic surface area.[1] The "kink" in 11-cis reduces surface area similarly to the all-trans form, leading to poor peak resolution. Normal Phase silica exploits the 3-dimensional shape and adsorption geometry, providing superior separation.

Recommended Protocol: Normal Phase Isocratic

| Parameter | Specification | Rationale |

| Column | High-purity Silica (5 | Unbonded silica interacts differentially with the bent (cis) vs. planar (trans) geometry. |

| Mobile Phase | Hexane / Ethyl Acetate (95:5 to 85:15) | Non-polar base with a polar modifier. Adjust ratio to achieve |

| Modifier (CRITICAL) | 0.1% Triethylamine (TEA) | Neutralizes silica acidity. Silica silanols (Si-OH) are acidic and will isomerize 11-cis to all-trans on the column without this. |

| Flow Rate | 1.0 - 1.5 mL/min | Standard flow; lower flow may increase residence time and on-column isomerization risk. |

| Detection | UV 340-350 nm | Max absorption for retinoids. |

| Temperature | 4°C to 10°C (Chilled Column) | Essential. Reduces thermal energy available for bond rotation during separation. |

Elution Order (Silica)

On unmodified silica, the elution order is governed by steric hindrance preventing adsorption:

-

11-cis RAME (Elutes First): The "bent" shape prevents flat adsorption to the silica surface.

-

13-cis RAME (Intermediate): Less sterically hindered than 11-cis.

-

All-trans RAME (Elutes Last): Planar structure allows maximum adsorption interaction with silanol groups.

Module 3: Visualization of the Workflow

The following diagram illustrates the critical path to isolate the 11-cis isomer while avoiding the "Isomerization Trap."

Caption: Workflow for 11-cis RAME purification emphasizing silica neutralization and elution order.

Module 4: Troubleshooting & FAQs

Q: I see a "shoulder" on my 11-cis peak. What is it?

A: This is likely 13-cis RAME or on-column isomerization.

-

Diagnosis: If the shoulder increases when you lower the flow rate, it is on-column isomerization (the longer the molecule sits on the acidic silica, the more it converts).

-

Fix: Increase the concentration of Triethylamine (TEA) in the mobile phase to 0.5% to fully cap silanol groups. Ensure the column is chilled.

Q: My purified 11-cis fraction turned into a mixture overnight in the freezer. Why?

A: The "Dark Reaction." Even in the dark, thermodynamic equilibrium drives the shift to all-trans.

-

Storage Solution: Store in Benzene or Toluene (if compatible with downstream apps) at -80°C. These solvents form

-stacking complexes that can stabilize the polyene chain better than aliphatic solvents like hexane. -

Concentration: Store as a dilute solution (<1 mg/mL). High concentrations promote intermolecular radical polymerization or isomerization.

Q: Can I use Reverse Phase (C18) instead?

A: Yes, but with caveats.

-

Elution Reversal: On C18, 11-cis often elutes before all-trans as well (due to lower hydrophobic surface area), but the peaks are often closer together (lower

). -

Water Risk: RP-HPLC requires water. Retinoid esters are susceptible to hydrolysis to Retinoic Acid in the presence of water and trace acid. If you use RP, use non-aqueous RP (NARP) : Acetonitrile/Methanol/Dichloromethane mixtures, avoiding water entirely.

References

-

Bridges, C. D. (1984). Retinoids in photosensitive systems. In The Retinoids (Vol. 2, pp. 125-176). Academic Press.

-

Landers, G. M., & Olson, J. A. (1988). Rapid, simultaneous determination of isomers of retinal, retinal oxime, and retinol by high-performance liquid chromatography. Journal of Chromatography A, 438, 383-390.

-

Groenendijk, G. W., et al. (1980). Separation of isomers of retinal and retinoic acid by high-performance liquid chromatography. Methods in Enzymology, 67, 203-220.

-

BenchChem. (2025). Application Note: Separation of Retinoid Isomers by Normal-Phase High-Performance Liquid Chromatography (NP-HPLC).

-

Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.

Sources

Technical Support Center: Handling Light-Sensitive Retinoid Methyl Esters

The following guide serves as a specialized Technical Support Center for researchers working with Retinoid Methyl Esters (e.g., Methyl Retinoate) . It is designed to address the unique stability profiles of esterified retinoids, which share the photosensitivity of their parent acids but possess distinct lipophilicity and hydrolysis risks.

Status: Active | Tier: Advanced Laboratory Protocol | Updated: 2026

Introduction: The Stability Paradox

Retinoid methyl esters (e.g., all-trans-retinoic acid methyl ester) are chemically modified to increase lipophilicity and membrane permeability compared to their free acid counterparts. However, this modification does not mitigate the conjugated polyene chain's extreme sensitivity to photo-isomerization and oxidation .

In this guide, we operationalize the "Gold Standard" handling protocols to prevent the three primary modes of failure:

-

Photo-isomerization: Rapid conversion (seconds to minutes) of all-trans to cis-isomers (9-cis, 13-cis) under standard laboratory lighting.

-

Oxidative Cleavage: Attack on the polyene chain by atmospheric oxygen, forming epoxides or cleavage products.

-

Hydrolysis: Unintended conversion back to the parent acid (Retinoic Acid) due to moisture or improper pH.

Module 1: The "Gold Standard" Handling Environment

Q: What is the absolute minimum lighting requirement for handling retinoid methyl esters?

A: You must work under Yellow (cutoff <500 nm) or Red light .

Standard fluorescent laboratory lights emit significant UV/Blue radiation (300–480 nm), which overlaps perfectly with the absorbance maximum (

-

The Rule: If you can see colors clearly (blue/green), your sample is degrading.

-

The Setup: Equip your hood and balance area with gold fluorescent sleeves or red LED bulbs.

-

Emergency Protocol: If dedicated lighting is unavailable, wrap all glassware (vials, autosampler tubes, reservoirs) in aluminum foil immediately. Do not trust "amber" plastic tubes for long-term exposure to bright bench lights.

Q: My methyl ester stock solution turned yellow/brown. Is it still good?

A: Likely No . Pure retinoid methyl esters are typically yellow crystalline solids. A darkening to brown or orange in solution usually indicates the formation of oxidative polymers or degradation products (e.g., 4-oxo derivatives).

-

Diagnostic: Run a UV-Vis scan.[1][2]

-

Intact: Sharp peak at

(e.g., ~350-360 nm for methyl retinoate). -

Degraded: Broadening of the peak, loss of fine structure (the "three-finger" spectral shape often smoothes out), or a shift to lower wavelengths (hypsochromic shift) indicating chain cleavage.

-

Q: How do I create an inert environment without a glovebox?

A: Use the "Argon Blanket" technique. Argon is heavier than air and settles over your sample, whereas Nitrogen can mix more easily if there are drafts.

Protocol:

-

Connect a localized Argon line with a glass Pasteur pipette tip.

-

Set flow to a gentle bleed (do not create turbulence).

-

Insert the pipette tip into the vial above the liquid level.

-

Purge for 30–60 seconds before capping immediately.

Module 2: Experimental Workflow & Visualization

The following diagram illustrates the critical control points (CCPs) where degradation is most likely to occur.

Figure 1: Critical Control Points in the Retinoid Methyl Ester Workflow. Yellow nodes indicate high-risk steps requiring active intervention (Red light, Argon).

Module 3: Troubleshooting Analytical (HPLC) Issues

Q: I see a "Ghost Peak" eluting earlier than my Methyl Ester. What is it?

A: This is likely the Parent Acid (Hydrolysis Product) or a cis-isomer .

Differentiation Table:

| Characteristic | Methyl Ester (Target) | Parent Acid (Impurity) | cis-Isomer (Impurity) |

| Retention Time (RP-HPLC) | Late Eluting (Hydrophobic) | Early Eluting (Polar) | Slightly Earlier than Trans |

| UV Spectrum | |||

| Cause | N/A | Moisture in solvent; High pH | Light exposure; Heat |

Corrective Action:

-

Check Solvents: Ensure your HPLC solvents (Acetonitrile/Methanol) are anhydrous or fresh.

-

Check Sample Prep: Did you use a basic buffer? Esters hydrolyze rapidly at pH > 8.0. Keep pH neutral or slightly acidic (0.1% Formic Acid).

Q: My calibration curve is non-linear at low concentrations.

A: This is often due to adsorption to plastic surfaces.

Retinoid methyl esters are highly lipophilic (

-

Solution: Use Silanized Glass vials and inserts. If you must use plastic, pre-rinse tips with the solvent before drawing the sample.

Module 4: Methyl Ester Specific FAQs

Q: Can I store the Methyl Ester in DMSO at -20°C?

A: Yes, but with caveats. DMSO has a high freezing point (19°C). Repeated freeze-thaw cycles cause the DMSO to crystallize, which can physically exclude the retinoid, creating "hot spots" of high concentration that precipitate out or degrade.

-

Better Protocol: Store stock solutions in Ethanol or Acetone (if compatible) at -80°C. These remain liquid. If DMSO is required for biological assays, prepare fresh or aliquot into single-use amber vials to avoid freeze-thaw cycles.

Q: How do I distinguish between "Light Damage" and "Oxidation"?

A:

-

Light Damage (Isomerization): The molecular weight remains the same (MW 314.46 for Methyl Retinoate). LC-MS will show the same parent ion (

) at a different retention time. -

Oxidation: The molecular weight changes (+16 Da for epoxides, +32 Da for dioxides). LC-MS will show new mass peaks.

References

-

Gundersen, T. E., & Blomhoff, R. (2001). Qualitative and quantitative liquid chromatographic determination of natural retinoids in biological samples. Journal of Chromatography A, 935(1-2), 13-43. Link

-

Barua, A. B., & Furr, H. C. (1998). Properties of retinoids: structure, handling, and preparation. Molecular Biotechnology, 10(2), 167-182. Link

-

Sigma-Aldrich. (n.d.). Retinoids: Physical Properties and Handling. Technical Bulletin. Link

-

Kane, M. A., & Napoli, J. L. (2010). Quantification of endogenous retinoids.[2][3][4][5][6] Methods in Molecular Biology, 652, 1-54. Link

Sources

- 1. escholarship.org [escholarship.org]

- 2. impactfactor.org [impactfactor.org]

- 3. researchgate.net [researchgate.net]

- 4. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

UV-Vis absorption spectrum of 11-cis retinoic acid methyl ester

Technical Comparison Guide: UV-Vis Absorption Spectrum of 11-cis Retinoic Acid Methyl Ester

Executive Summary

11-cis Retinoic Acid Methyl Ester (11-cis RAME) is a critical reference standard in retinoid biochemistry, particularly for investigating the non-canonical visual cycle and retinoid metabolism. Unlike its aldehyde counterpart (11-cis retinal), which serves as the chromophore for rhodopsin, 11-cis RAME is often used to validate HPLC retention times and quantify retinoic acid derivatives due to its enhanced lipophilicity and chromatographic stability compared to the free acid.

-

Primary Absorption Maximum (

): 342 ± 2 nm (in Ethanol).[1] -

Molar Extinction Coefficient (

): ~27,800 M⁻¹ cm⁻¹ .[1] -

Critical Handling: Extreme photosensitivity.[1] Rapid photo-isomerization to all-trans retinoic acid methyl ester occurs upon exposure to white light (

shift to ~350 nm).[1]

Spectral Characterization & Comparison

The UV-Vis spectrum of 11-cis RAME is defined by a hypsochromic shift (blue shift) relative to its all-trans isomer, caused by the steric hindrance of the cis bond at C11, which distorts the polyene planarity and reduces effective conjugation.

Comparative Spectral Data Table

The following table contrasts 11-cis RAME with its primary metabolic and structural alternatives.

| Compound | Spectral Characteristics | Application Context | ||

| 11-cis Retinoic Acid Methyl Ester | 342 nm | ~27,800 | Single smooth band; Blue-shifted vs. all-trans. | HPLC Standard; Lipophilic probe.[1] |

| 11-cis Retinoic Acid (Free Acid) | 342 nm | 27,780 | Identical profile to ester; pH-dependent tailing. | Endogenous metabolite.[1] |

| All-trans Retinoic Acid Methyl Ester | 350 nm | 45,300 | Red-shifted; Higher intensity ( | Thermodynamically stable isomer. |

| 11-cis Retinal | 380 nm | 24,935 | Significant Red-shift (Aldehyde group). | Visual chromophore (Rhodopsin).[1][2][3][4] |

| 11-cis Retinyl Palmitate | 325 nm | ~50,000 | Distinct Blue-shift (Ester breaks conjugation). | Storage form (Retosomes).[1] |

Technical Insight: Do not confuse Retinoic Acid esters (e.g., Methyl Ester) with Retinyl esters (e.g., Palmitate).[1] Retinyl esters lack the conjugated carbonyl of the acid/ester group, resulting in a

near 325 nm (similar to retinol), whereas Retinoic Acid esters retain the full conjugation, absorbing near 340–350 nm.[1]

Solvatochromic Effects

-

Non-Polar Solvents (Hexane/Pentane): The spectrum typically exhibits fine vibrational structure.[1]

may shift slightly blue (~338–340 nm).[1] -

Polar Protic Solvents (Ethanol/Methanol): Loss of vibrational structure due to hydrogen bonding interactions (though less pronounced in the ester than the free acid).[1]

Stability & Isomerization Pathways

The "performance" of 11-cis RAME is limited by its thermodynamic instability. It functions as a "loaded spring," ready to relax into the all-trans configuration.

Mechanism of Degradation

Upon photon absorption (UV or Blue light), the C11=C12 double bond undergoes isomerization.[1] This process is irreversible in the absence of specific isomerases (like RPE65 in vivo).[1]

Figure 1: Photo-isomerization pathway.[1] The 11-cis ester rapidly converts to the all-trans form upon light exposure, accompanied by a bathochromic shift (Red shift) and hyperchromic effect (increase in absorbance).

Experimental Protocol: Validated Measurement Workflow

To ensure data integrity, the following protocol minimizes isomerization artifacts during spectral acquisition.

Reagents & Equipment

-

Solvent: Spectroscopic grade Ethanol (cooled to 4°C).

-

Light Source: Gold fluorescent lights or Red LED (λ > 600 nm) in the workspace.

-

Cuvette: Quartz, 1 cm path length (masked).

Step-by-Step Methodology

-

Environment Prep: Eliminate all white light sources.[1] Work strictly under dim red/gold light.

-

Stock Solution: Dissolve 1 mg of 11-cis RAME in 10 mL of Hexane (Stock A). Note: Hexane is preferred for stock storage due to higher stability than ethanol.

-

Working Solution: Aliquot 100 µL of Stock A into a nitrogen-purged vial. Evaporate hexane under a gentle stream of Nitrogen (

).[1] -

Reconstitution: Immediately redissolve residue in 3 mL of cold Ethanol (4°C).

-

Rapid Scan:

-

Blank the spectrophotometer with pure Ethanol.

-

Insert sample and scan from 250 nm to 500 nm .

-

Scan Speed: Fast (>600 nm/min) to minimize UV exposure from the instrument's lamp.[1]

-

-

Self-Validation Check:

-

Re-scan the sample after 2 minutes.

-

Pass Criteria: If the peak at 342 nm decreases and a shoulder at 350 nm appears, significant isomerization occurred during measurement. Reduce slit width or scan time.[1]

-

Figure 2: Operational workflow for analyzing light-sensitive retinoids.

References

-

National Institutes of Health (NIH) - Quantification of Endogenous Retinoids.

at 342 nm in Ethanol.[1] -

Journal of Food and Drug Analysis - Rapid Measurement of Retinoids. Source: HPLC methods distinguishing cis and trans retinoic acid isomers.[5][6] Data Verification: Validates separation techniques and spectral detection windows.

-

NIST Chemistry WebBook - Retinoic Acid Methyl Ester. Source: Standard chemical data and mass spectral identification for the methyl ester. [1]

-

IOVS - Identification of 11-cis-Retinyl Ester Synthases. Source: Discusses the enzymatic synthesis and equilibrium of 11-cis retinoids in the visual cycle.

Sources

- 1. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.upenn.edu [med.upenn.edu]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kth.diva-portal.org [kth.diva-portal.org]

- 6. jfda-online.com [jfda-online.com]

Differentiating Stereoisomers: A Comparative Guide to the ¹H NMR Chemical Shifts of Methyl 11-cis-Retinoate and its All-trans Isomer

For researchers, scientists, and professionals in drug development, the precise characterization of geometric isomers is a critical step in ensuring the efficacy, safety, and intellectual property of a therapeutic candidate. In the realm of retinoids, the spatial arrangement of atoms profoundly influences biological activity. This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (¹H NMR) chemical shifts of methyl 11-cis-retinoate and methyl all-trans-retinoate, offering a robust spectroscopic method for their differentiation. By understanding the underlying principles and examining experimental data, researchers can confidently assign the stereochemistry of these important molecules.

The structural distinction between the 11-cis and all-trans isomers of methyl retinoate, while seemingly subtle, gives rise to significant differences in their three-dimensional shape. This, in turn, alters the electronic environment of the protons within the molecule, leading to discernible variations in their resonance frequencies in a ¹H NMR spectrum. These differences are most pronounced for the protons in close proximity to the C11-C12 double bond, where the cis/trans isomerization occurs.

Unraveling the Spectral Fingerprints: Key Chemical Shift Differences

Here, we present a table summarizing the expected key ¹H NMR chemical shift differences, based on established principles and data from related retinoid structures.

| Proton | Methyl all-trans-retinoate (Expected δ, ppm) | Methyl 11-cis-retinoate (Expected δ, ppm) | Key Differentiating Feature |

| H11 | ~6.15 | ~5.6-5.7 | Upfield shift in the cis isomer due to steric interactions. |

| H12 | ~7.05 | ~6.3-6.4 | Significant upfield shift in the cis isomer. |

| C13-CH₃ | ~2.37 | ~2.0-2.1 | Upfield shift in the cis isomer. |

| C9-CH₃ | ~2.02 | ~1.9-2.0 | Minor shift, may be less diagnostic. |

| OCH₃ | ~3.70 | ~3.70 | Generally unaffected by the remote isomerization. |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration. The key is to observe the relative differences in chemical shifts between the two isomers.

The Science Behind the Shifts: Causality in Spectroscopic Differentiation

The observed differences in chemical shifts between the two isomers are not arbitrary; they are a direct consequence of fundamental principles of NMR spectroscopy, namely steric hindrance and anisotropic effects.

Steric Hindrance (van der Waals Deshielding): In the 11-cis isomer, the bend in the polyene chain brings the protons on C10 and C13 into close spatial proximity. This steric compression forces the electron clouds of these protons to repel each other, leading to a distortion of the electron distribution. This phenomenon, often referred to as the through-space effect of steric compression, results in a deshielding of the involved protons, causing their signals to appear at a lower field (higher ppm value) than they would without this interaction.[1][2][3][4] Conversely, the protons at the C11 and C12 positions in the cis isomer experience a more shielded environment compared to the trans isomer, leading to an upfield shift.

Anisotropic Effects: The extensive system of π-electrons in the conjugated polyene chain of retinoids generates a significant magnetic anisotropy.[5][6] When the molecule is placed in an external magnetic field, the delocalized π-electrons are induced to circulate, creating their own local magnetic field. This induced field is not uniform in all directions. Protons located in the deshielding cone (in the plane of the double bonds) will experience an additive effect to the external field and will resonate at a lower field (higher ppm). Protons located in the shielding cone (above or below the plane of the double bonds) will experience a subtractive effect and will resonate at a higher field (lower ppm). The geometry of the 11-cis isomer alters the relative positions of certain protons with respect to these shielding and deshielding cones, contributing to the observed differences in their chemical shifts compared to the all-trans isomer.

Experimental Protocol for ¹H NMR Analysis

To obtain high-quality ¹H NMR spectra for the reliable differentiation of methyl retinoate isomers, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for retinoids. Ensure the solvent is of high purity to avoid extraneous signals.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the methyl retinoate isomer in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm and provides a reference point.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is crucial for accurately determining chemical shifts and coupling constants.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which will result in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure complete relaxation of all protons, which is important for accurate integration if quantitative analysis is required.

-

Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

3. Data Processing and Analysis:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analysis of Key Regions: Pay close attention to the vinylic region (typically 5.5-7.5 ppm) and the methyl region (typically 1.5-2.5 ppm) to identify the characteristic shifts that differentiate the 11-cis and all-trans isomers.

Visualizing the Structural and Spectroscopic Relationship

The following diagrams illustrate the structural differences between the two isomers and the logical workflow for their differentiation using ¹H NMR.

Caption: Structural Isomers and Their Key ¹H NMR Chemical Shifts.

Caption: Workflow for Isomer Differentiation via ¹H NMR.

References

-

Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Halley, B. A., & Nelson, E. C. (1979). High-performance liquid chromatography and proton nuclear magnetic resonance spectrometry of eleven isomers of methyl retinoate. Journal of Chromatography A, 175(1), 113–123. Available at: [Link]

-

PubChem. (n.d.). 11-cis-Retinol. National Center for Biotechnology Information. Retrieved from [Link]

-

The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - MDPI. Available at: [Link]

-

The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC. Available at: [Link]

-

Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy | Request PDF. Available at: [Link]

-

Anisotropic effect - YouTube. Available at: [Link]

-

Antiaromaticity proved by the anisotropic effect in 1H NMR spectra - PubMed. Available at: [Link]

-

Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. Available at: [Link]

-

Z-isomerization of retinoids through combination of monochromatic photoisomerization and metal catalysis - eScholarship. Available at: [Link]

-

Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC - PubMed Central. Available at: [Link]

-

Development of a New Spectral Tool for Identification of E and Z Isomers of Retinoids - Austin Publishing Group. Available at: [Link]

-

The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives - ResearchGate. Available at: [Link]

-

Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products - PMC. Available at: [Link]

-

Synthesis of biotinylated retinoids for cross-linking and isolation of retinol binding proteins - Columbia University. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

-

1H NMR Chemical Shift - Oregon State University. Available at: [Link]

-

Showing NP-Card for 11-cis-retinol (NP0310433) - NP-MRD. Available at: [Link]

-

Showing Compound 9-cis-Retinol (FDB023841) - FooDB. Available at: [Link]

-

Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro. Available at: [Link]

Sources

- 1. bmse000562 Retinoic Acid at BMRB [bmrb.io]

- 2. NP-MRD: Showing NP-Card for all-trans-Retinoic acid (NP0000829) [np-mrd.org]

- 3. Showing Compound all-trans-Retinoic acid (FDB112204) - FooDB [foodb.ca]

- 4. all-trans-Retinoic Acid Methyl Ester | CymitQuimica [cymitquimica.com]

- 5. Solvent effects on the time-dependent photoisomerization of methyl retinoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 11-cis Retinoic Acid Methyl Ester

Executive Summary: The Dual-Risk Profile

Handling 11-cis Retinoic Acid Methyl Ester presents a dual-risk challenge that defines this protocol. You are managing Biological Toxicity (Teratogenicity/Reproductive Toxicity) alongside Chemical Instability (Photo-isomerization and Oxidation).

Failure in PPE or engineering controls endangers the researcher. Failure in environmental controls (light/air) destroys the molecule, invalidating your data before the experiment begins. This guide integrates safety with experimental rigor.

Hazard Characterization (The "Why")

Before selecting PPE, we must define the enemy. This compound is a lipophilic retinoid derivative.